

1,3-Dimethyl-2-propoxybenzene CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethyl-2-propoxybenzene

Cat. No.: B14600919

[Get Quote](#)

An In-depth Technical Guide to **1,3-Dimethyl-2-propoxybenzene**

CAS Number: 61144-80-7

This technical guide provides a comprehensive overview of **1,3-Dimethyl-2-propoxybenzene**, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, and its primary applications.

Chemical and Physical Properties

1,3-Dimethyl-2-propoxybenzene is an aromatic ether characterized by a benzene ring with two methyl substituents at positions 1 and 3, and a propoxy group at position 2.^[1] It typically presents as a colorless to yellowish liquid with a distinct aromatic scent.^[1] A summary of its key quantitative data is presented below.

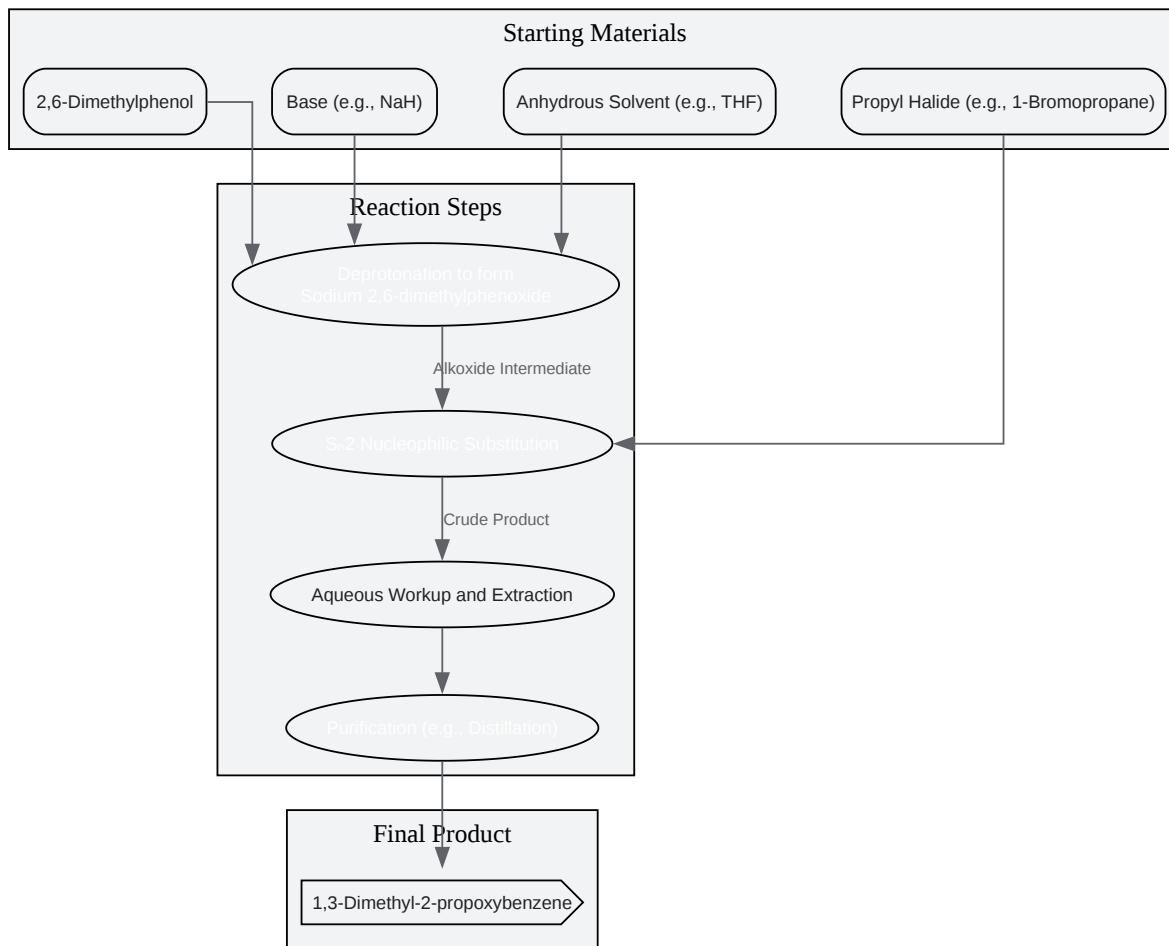
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ O	[2]
Molecular Weight	164.24 g/mol	[1] [2]
Exact Mass	164.120115130 Da	[1] [2]
CAS Number	61144-80-7	[2]
XLogP3	3.9	[1] [2]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	3	[1]
Topological Polar Surface Area	9.2 Å ²	[1] [2]
Heavy Atom Count	12	[1]
Complexity	112	[1] [2]

Synthesis Protocol: Williamson Ether Synthesis

The most common and versatile method for synthesizing ethers such as **1,3-Dimethyl-2-propoxybenzene** is the Williamson ether synthesis.[\[3\]](#)[\[4\]](#) This reaction proceeds via an S_n2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[\[3\]](#)[\[4\]](#) For the synthesis of **1,3-Dimethyl-2-propoxybenzene**, the precursors are 2,6-dimethylphenol and a propyl halide (e.g., 1-bromopropane or 1-iodopropane).[\[5\]](#)

Experimental Methodology

Materials:


- 2,6-dimethylphenol
- Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide)
- 1-Bromopropane (or 1-iodopropane)
- Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Alkoxide Formation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylphenol in the anhydrous solvent.
- Slowly add a stoichiometric equivalent of a strong base, such as sodium hydride, to the solution at 0 °C to deprotonate the phenol and form the sodium 2,6-dimethylphenoxyde. The reaction progress can be monitored by the cessation of hydrogen gas evolution if sodium hydride is used.
- **Nucleophilic Substitution:** To the freshly prepared alkoxide solution, add a stoichiometric equivalent of the propyl halide (1-bromopropane or 1-iodopropane) dropwise.
- Heat the reaction mixture to reflux and maintain it for a period of 1 to 8 hours.^[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation or column chromatography to yield pure **1,3-Dimethyl-2-propoxybenzene**.

Logical Workflow: Synthesis of 1,3-Dimethyl-2-propoxybenzene

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis Workflow for **1,3-Dimethyl-2-propoxybenzene**.

Applications

1,3-Dimethyl-2-propoxybenzene serves as a versatile compound in various industrial and research settings. Its primary applications include:

- Solvent in Organic Synthesis: Due to its excellent solubility for non-polar and moderately polar compounds, it is widely used as a solvent in chemical reactions.[\[1\]](#)
- Fragrances and Perfumes: Its unique aromatic properties make it a valuable ingredient in the fragrance industry, where it is incorporated into perfumes, cosmetics, and household cleaning products.[\[1\]](#)
- Chemical Intermediate: In the pharmaceutical and chemical industries, it functions as an intermediate in the synthesis of more complex molecules.[\[1\]](#)
- Materials Science: Its chemical stability allows for its use in the development of new materials, particularly in the research and development of polymers and coatings.[\[1\]](#)

Safety Information

A complete Safety Data Sheet (SDS) for **1,3-Dimethyl-2-propoxybenzene** was not available in the public domain at the time of this writing. However, based on available GHS information, the following table summarizes the key safety data. Users should handle this chemical with appropriate precautions in a well-ventilated area and use personal protective equipment.

Hazard Information	Details
GHS Product Identifier	1,3-dimethyl-2-propoxybenzene [5]
Recommended Use	For industry use only [5]
Hazard Codes	N/A [5]
Hazard Statements	N/A [5]
Safety Statements	N/A [5]

It is imperative to consult a full Safety Data Sheet from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 1,3-Dimethyl-2-propoxybenzene | C11H16O | CID 579040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [1,3-Dimethyl-2-propoxybenzene CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14600919#1-3-dimethyl-2-propoxybenzene-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com